N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethoxyphenyl group and an acetamide side chain linked to a 2,4-difluorophenyl moiety. Structural elucidation of such compounds typically employs X-ray crystallography, often using software like SHELX for refinement .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O5/c1-31-14-6-4-11(8-15(14)32-2)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-13-5-3-10(21)7-12(13)22/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVNRZDOSVQSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline and 3,4-dimethoxybenzaldehyde. The synthesis may proceed through the following steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of intermediate compounds under specific conditions, such as the use of a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction could involve binding to the active site or allosteric sites, resulting in inhibition or activation of the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include derivatives with modifications to the triazole ring substituents or acetamide-linked aryl groups. Below is a comparative analysis based on substituent effects, molecular properties, and inferred bioactivity:
¹LogP values estimated using fragment-based methods (e.g., Moriguchi LogP).
Key Observations:
Substituent Effects on Physicochemical Properties :
- The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, enhancing solubility in polar solvents compared to the electron-withdrawing 3-chloro-4-fluorophenyl group in the analogue from .
- The 2,4-difluorophenyl acetamide substituent increases electronegativity and metabolic stability relative to the 2,3-dimethylphenyl group, which is bulkier and more lipophilic .
Bioactivity Implications: Triazole-containing compounds, such as flumetsulam, often exhibit herbicidal or antifungal activity due to their ability to inhibit enzymes like acetolactate synthase . Chloro/fluoro-substituted aromatics (e.g., ’s analogue) are common in agrochemicals for their resistance to oxidative degradation, whereas methoxy groups may favor pharmaceutical applications through improved solubility .
However, the higher molecular weight (~464 vs. ~435 g/mol) of the target compound may reduce bioavailability without compensatory solubility advantages.
Research Findings and Gaps
- Pesticide Relevance : highlights acetamide derivatives like oxadixyl as agrochemicals, but the target compound’s dimethoxy groups deviate from typical pesticide chemistries, suggesting alternative applications .
Biological Activity
N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.41 g/mol. Its structure features a pyrrolo-triazole core known for diverse biological activities.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Anticancer Activity : Studies indicate that compounds with triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound's mechanism may involve the modulation of signaling pathways associated with cell growth and survival .
- Antimicrobial Properties : Triazole-containing compounds have demonstrated antimicrobial activity against various pathogens. The presence of the difluorophenyl group enhances lipophilicity and may improve membrane permeability .
- Enzyme Inhibition : Research suggests that such compounds can inhibit key metabolic enzymes. For example, they have been shown to affect acetylcholinesterase (AChE) activity which is crucial for neurotransmission .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Pyrrolo-Triazole Core : This step may include cyclization reactions involving appropriate precursors.
- Introduction of Aromatic Substituents : Achieved through substitution reactions using halogenated compounds.
- Functional Group Modifications : Further modifications to enhance biological activity.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
- A study on 1,2,4-triazole derivatives found that certain analogs exhibited potent anticancer effects against colon carcinoma (IC50 values ranging from 6.2 μM to 43.4 μM) .
- Another investigation highlighted the antioxidant properties of triazole derivatives which could potentially be leveraged in treating oxidative stress-related diseases .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
